N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide is a chemical compound that features a nitroimidazole moiety linked to a methylphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide typically involves the reaction of 4-nitroimidazole with 4-methylphenylacetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring .
Scientific Research Applications
N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the nitroimidazole moiety.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with similar applications
Uniqueness
N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other nitroimidazole derivatives .
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c1-9-2-4-10(5-3-9)14-12(17)7-15-6-11(13-8-15)16(18)19/h2-6,8H,7H2,1H3,(H,14,17) |
InChI Key |
XIFSCNASJRDQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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